molecular formula C16H15ClN2O3 B5529467 6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B5529467
M. Wt: 318.75 g/mol
InChI Key: TWHJJHQVMHHBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on similar compounds includes studies on optically active dihydropyridine derivatives with pharmacological effects, highlighting synthetic routes and optical purities (Ashimori et al., 1991). Another study focuses on the synthesis of 3,4-dihydro-2H-1,3-benzoxazin-2-one and related compounds, which are structurally related to the compound of interest (Kitson & Waters, 1996).

Molecular Structure Analysis

The molecular and crystalline structure of related compounds has been studied, revealing details about their conformation and bond angles. For instance, the structural analysis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its comparisons with chlorinated and methylated derivatives provide insights into the effect of substituents on molecular stability and reactivity (Castillo et al., 2017).

Chemical Reactions and Properties

Studies on related compounds discuss their chemical reactions, including the preparation of 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one and its reaction with chymotrypsin, demonstrating the incorporation of a reporter group within the enzyme's active site (Kitson & Freeman, 1993).

properties

IUPAC Name

6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10-6-15-14(11(2)16(10)17)8-18(9-22-15)12-4-3-5-13(7-12)19(20)21/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHJJHQVMHHBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5,7-dimethyl-3-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.